2-(4-Chlorobenzoyl)benzoyl chloride
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Overview
Description
2-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst. One common method includes the use of aluminum chloride (AlCl3) as a catalyst under Friedel-Crafts acylation conditions. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(4-Chlorobenzoyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved typically include nucleophilic substitution reactions, where the chloride ion is displaced by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: Similar structure but lacks the additional benzoyl group.
2-Chlorobenzoyl chloride: Similar structure but with the chlorine substituent in the ortho position.
2,4-Dichlorobenzoyl chloride: Contains two chlorine substituents on the benzoyl group.
Uniqueness
2-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of both a benzoyl and a 4-chlorobenzoyl group, which imparts distinct reactivity and properties compared to its analogs. This dual functionality allows for more diverse chemical transformations and applications .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSKUMDOLSBRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42156-76-3 |
Source
|
Record name | Benzoyl chloride, 2-(4-chlorobenzoyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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